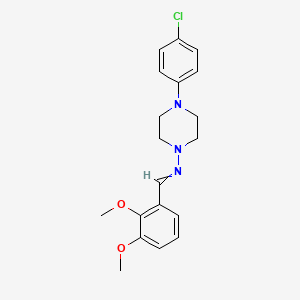![molecular formula C19H21N3O2S B6131221 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6131221.png)
3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood. However, it is believed to work by modulating various biochemical pathways in the body. It has been found to have an effect on the expression of various genes involved in inflammation and cell growth, suggesting that it may work by regulating these pathways.
Biochemical and Physiological Effects
3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as well as neuroprotective effects. It has also been found to have an effect on cell growth and proliferation, suggesting that it may have potential as a treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its potential as a neuroprotective agent. It has also been found to have anti-inflammatory effects, which may be useful in a variety of research fields. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One area of research that holds promise is the study of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for other diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been achieved using various methods. One of the most common methods involves the reaction of 3-(2-thienyl)-1,2,4-oxadiazol-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of neuroscience, where this compound has been found to have potential as a neuroprotective agent. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
Propiedades
IUPAC Name |
5-[(3-phenylmethoxypiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-6-15(7-3-1)14-23-16-8-4-10-22(12-16)13-18-20-19(21-24-18)17-9-5-11-25-17/h1-3,5-7,9,11,16H,4,8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYDSLPZJIZXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)
![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
![2-{4-(2,4-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131212.png)
![N-{[1-(2-methoxyethyl)-3-pyrrolidinyl]methyl}-N,3,5-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6131227.png)